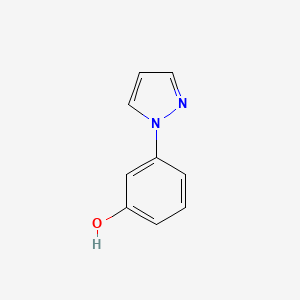

3-(1H-pyrazol-1-yl)phenol

説明

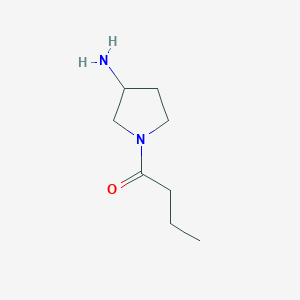

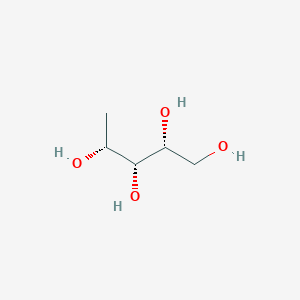

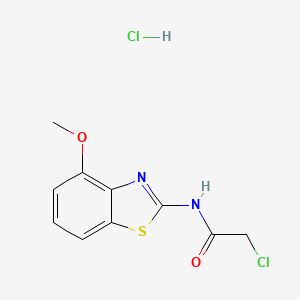

“3-(1H-pyrazol-1-yl)phenol” is a chemical compound with the empirical formula C10H10N2O . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of pyrazole-based chalcones, which includes “3-(1H-pyrazol-1-yl)phenol”, involves a base-catalysed Claisen–Schmidt condensation reaction . This process uses 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring . The synthesis also involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine .Molecular Structure Analysis

The molecular structure of “3-(1H-pyrazol-1-yl)phenol” is analyzed using a combination of standard and advanced NMR spectroscopy techniques . These techniques provide key information in the establishment of structural assignments and predominant configuration .Chemical Reactions Analysis

The chemical reactions involving “3-(1H-pyrazol-1-yl)phenol” include the reaction of isomeric chalcones with N-hydroxy-4-toluenesulfonamide, leading to the regioselective formation of 3,5-disubstituted 1,2-oxazoles .Physical And Chemical Properties Analysis

The average mass of “3-(1H-pyrazol-1-yl)phenol” is 160.173 Da, and its monoisotopic mass is 160.063660 Da . It is a solid substance .科学的研究の応用

Molecular Docking and Quantum Chemical Calculations

Compounds structurally related to 3-(1H-pyrazol-1-yl)phenol have been subject to molecular docking and quantum chemical calculations to understand their spectroscopic properties, molecular structure, and potential biological effects. For instance, Viji et al. (2020) focused on a compound with both pyrazole and phenol components, conducting Density Functional Theory (DFT) calculations to analyze molecular parameters, vibrational spectra, and potential energy distribution. The study also included molecular docking to predict biological effects, highlighting the relevance of these compounds in understanding intermolecular interactions and potential pharmacological applications (Viji et al., 2020).

Antioxidant Capacities and DNA Protection

Another aspect of research on pyrazolyl phenols involves exploring their antioxidant capacities. Li and Liu (2012) synthesized derivatives like 4-(1,5-diphenyl-1H-pyrazol-3-yl)phenol and examined their abilities to scavenge radicals and protect DNA from oxidative damage. The study found these compounds effectively trapped radicals and protected DNA against induced oxidation, suggesting their potential as antioxidant agents (Li & Liu, 2012).

Antimicrobial Activity

Research on pyrazolyl phenols also extends to their antimicrobial properties. A novel series of compounds incorporating the pyrazolyl phenol structure exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest the potential of these compounds in developing new antibacterial agents (Shaikh et al., 2014).

Antifungal Abilities and Agricultural Applications

The antifungal abilities of pyrazolyl phenol derivatives were evaluated by Zhang et al. (2016), who synthesized isomers with antifungal properties against phytopathogenic fungi like Colletotrichum gloeosporioides. Such studies underscore the potential use of these compounds in agriculture, specifically in managing fungal infections in crops (Zhang et al., 2016).

Corrosion Inhibition

Exploring the role of pyrazoline derivatives in corrosion inhibition, Lgaz et al. (2020) demonstrated the application of such compounds in enhancing the corrosion resistance of mild steel in acidic environments. This research provides insights into the practical industrial applications of pyrazolyl phenols in protecting metals against corrosion (Lgaz et al., 2020).

Safety And Hazards

“3-(1H-pyrazol-1-yl)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, and the container should be kept tightly closed .

将来の方向性

The future directions for “3-(1H-pyrazol-1-yl)phenol” could involve the development of more efficient synthetic routes, further exploration of its biological activities, and potential applications in various fields . The focus will always be on new greener and more economical ways for their synthesis .

特性

IUPAC Name |

3-pyrazol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOFOEXDLXLCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrazol-1-yl)phenol | |

CAS RN |

904315-14-6 | |

| Record name | 3-(1H-pyrazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)

![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)

![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)